

Mirogabalin Asian population efficacy safety vs Western populations

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Mirogabalin Besylate

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Efficacy and Safety Data from Clinical Trials

The tables below summarize key efficacy and safety findings from Mirogabalin trials in different populations and conditions.

Table 1: Efficacy of Mirogabalin in Asian Populations (14-Week Studies)

Condition	Study Population	Dose	Efficacy (Change in Average Daily Pain Score)	Key Safety Findings (Most Common TEAEs)	Source
Diabetic Peripheral Neuropathic Pain (DPNP)	Chinese patients (N=393)	15 mg twice daily	Least-squares mean difference vs placebo: -0.39 (p=0.0301) [1]	Dizziness, somnolence; incidence similar to placebo (75.0% vs 75.1%); most were mild/moderate [1]	
DPNP	Asian patients (Pooled Analysis)	15 mg twice daily	Least-squares mean difference vs placebo: -0.63 [2]	Somnolence (19.1%), Dizziness (13.1%) [2]	

Condition	Study Population	Dose	Efficacy (Change in Average Daily Pain Score)	Key Safety Findings (Most Common TEAEs)	Source
Post-Herpetic Neuralgia (PHN)	Asian patients (Pooled Analysis)	15 mg twice daily	Statistically significant reduction vs placebo (primary endpoint met) [3]	Somnolence (19.1%), Dizziness (13.1%) [2]	

Table 2: Long-Term Safety in Asian Populations (52-Week Open-Label Extensions)

Condition	Study Population	Completion Rate	Most Common Treatment-Emergent Adverse Events (TEAEs)	Source
DPNP	Asian patients (N=214)	80.4%	Nasopharyngitis, diabetic retinopathy, peripheral edema, somnolence, diarrhea, increased weight, dizziness [4] [5]	
PHN	Asian patients (N=239)	77.0%	Nasopharyngitis, somnolence, dizziness, weight increased, edema [6]	

Table 3: Outcomes in Western Populations

Condition	Study Population	Outcome	Implication
Fibromyalgia	Global trials (Over 3,600 patients from North/South America, Europe, Asia Pacific)	Did not meet primary efficacy endpoint [3]	Lack of demonstrated efficacy for this pain condition in a global cohort.

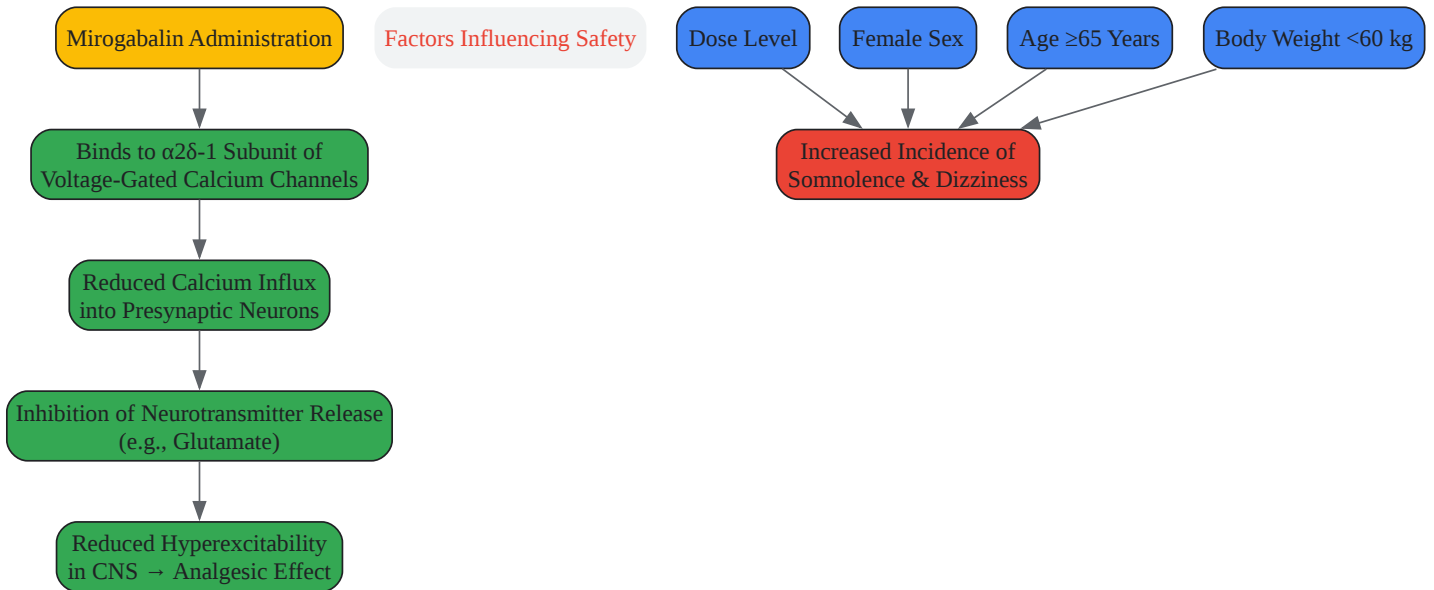
Detailed Experimental Protocols

For the key clinical trials cited, the methodologies were as follows:

- **Phase 3 RCT for DPNP in China (14-week) [1]:** This was a multicenter, randomized, double-blind, placebo-controlled study. Patients were randomized to Mirogabalin or placebo. The Mirogabalin group started at **5 mg twice daily (BID)**, increased to **10 mg BID** in week 2, and then to a **maintenance dose of 15 mg BID** for the 12-week fixed-dose period. The primary endpoint was the change from baseline in the weekly Average Daily Pain Score (ADPS) at week 14, measured on an 11-point numerical rating scale.
- **Long-Term Extension Studies (52-week) [4] [6]:** These were open-label studies for patients who completed the initial double-blind phases. The dosing regimen involved a 4-week titration starting at **5 mg BID**, increasing to **10 mg BID**, followed by a flexible maintenance dose of **10 mg or 15 mg BID** for 48 weeks. The primary focus was monitoring adverse events for long-term safety, with efficacy as a secondary outcome measured using patient-reported tools like the Short-Form McGill Pain Questionnaire (SF-MPQ).

Mechanistic and Demographic Insights

The following diagram illustrates the mechanism of action and the influencing factors on Mirogabalin's profile, synthesized from the available literature.



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Key supporting evidence for this diagram includes:

- **Mechanism of Action:** Mirogabalin is a selective oral ligand for the $\alpha 2\delta$ -1 subunit of voltage-gated calcium channels, which are upregulated in neuropathic pain states. Its binding inhibits presynaptic calcium influx, reducing the release of excitatory neurotransmitters and subsequent pain signal transmission [6] [7] [8].
- **Demographic Influences on Safety:** A pooled analysis of Asian trials indicated that being female, aged 65 years or older, and having a baseline body weight below 60 kg were associated with a higher incidence of TEAEs like somnolence and dizziness. However, these factors did not notably impact the drug's efficacy [2].

Interpretation and Data Gaps

- **Efficacy is Condition-Specific:** The positive efficacy data for Mirogabalin is established for **DPNP** and **PHN in Asian populations**. The failure of the global **fibromyalgia trials** suggests that its

efficacy may not extend to all types of chronic pain conditions or across all ethnicities [3].

- **Safety Profile is Consistent and Manageable:** Across studies, the most common adverse events were CNS-related (dizziness, somnolence) and peripheral edema. These were mostly mild to moderate, and the incidence appeared dose-dependent. The long-term extension studies demonstrated that a flexible dosing regimen could help manage these effects, allowing most patients to remain on treatment [4] [6] [2].
- **Critical Gap in Direct Comparison:** There is an absence of published, randomized controlled trials directly comparing Asian and Western populations for the same pain indication (like DPNP or PHN). The available data suggests a well-characterized profile in Asians but leaves its relative performance in Western populations an open question for future research.

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To cite this document: Smolecule. [Mirogabalin Asian population efficacy safety vs Western populations]. Smolecule, [2026]. [Online PDF]. Available at:

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